L-Saccharopine L-Saccharopine L-saccharopine is the N(6)-(1,3-dicarboxypropan-1-yl) derivative of L-lysine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an amino acid opine and a L-lysine derivative. It is a conjugate acid of a L-saccharopinate(1-).
Saccharopine belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Saccharopine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Saccharopine has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, saccharopine is primarily located in the mitochondria and cytoplasm. Saccharopine exists in all eukaryotes, ranging from yeast to humans. Saccharopine participates in a number of enzymatic reactions. In particular, Saccharopine can be biosynthesized from L-lysine and oxoglutaric acid through its interaction with the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. In addition, Saccharopine can be converted into allysine and L-glutamic acid; which is mediated by the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. In humans, saccharopine is involved in the lysine degradation pathway and the pyridoxine dependency with seizures pathway. Saccharopine is also involved in several metabolic disorders, some of which include the 2-aminoadipic 2-oxoadipic aciduria pathway, the hyperlysinemia I, familial pathway, the glutaric aciduria type I pathway, and the saccharopinuria/hyperlysinemia II pathway. Saccharopine is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 997-68-2
VCID: VC0533668
InChI: InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
SMILES: C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Molecular Formula: C11H20N2O6
Molecular Weight: 276.29 g/mol

L-Saccharopine

CAS No.: 997-68-2

Inhibitors

VCID: VC0533668

Molecular Formula: C11H20N2O6

Molecular Weight: 276.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

L-Saccharopine - 997-68-2

CAS No. 997-68-2
Product Name L-Saccharopine
Molecular Formula C11H20N2O6
Molecular Weight 276.29 g/mol
IUPAC Name (2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid
Standard InChI InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
Standard InChIKey ZDGJAHTZVHVLOT-YUMQZZPRSA-N
Isomeric SMILES C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N
SMILES C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Canonical SMILES C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Appearance Solid powder
Melting Point 247-250°C
Physical Description Solid
Description L-saccharopine is the N(6)-(1,3-dicarboxypropan-1-yl) derivative of L-lysine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an amino acid opine and a L-lysine derivative. It is a conjugate acid of a L-saccharopinate(1-).
Saccharopine belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Saccharopine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Saccharopine has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, saccharopine is primarily located in the mitochondria and cytoplasm. Saccharopine exists in all eukaryotes, ranging from yeast to humans. Saccharopine participates in a number of enzymatic reactions. In particular, Saccharopine can be biosynthesized from L-lysine and oxoglutaric acid through its interaction with the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. In addition, Saccharopine can be converted into allysine and L-glutamic acid; which is mediated by the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. In humans, saccharopine is involved in the lysine degradation pathway and the pyridoxine dependency with seizures pathway. Saccharopine is also involved in several metabolic disorders, some of which include the 2-aminoadipic 2-oxoadipic aciduria pathway, the hyperlysinemia I, familial pathway, the glutaric aciduria type I pathway, and the saccharopinuria/hyperlysinemia II pathway. Saccharopine is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms epsilon-N-(L-glutar-2-yl)-L-lysine
saccharopine
Reference 1: Sato T, Ito Y, Nagasawa T. Regulatory effects of the L-lysine metabolites, L-2-aminoadipic acid and L-pipecolic acid, on protein turnover in C2C12 myotubes. Biosci Biotechnol Biochem. 2016 Jul 18:1-8. [Epub ahead of print] PubMed PMID: 27427787.
2: Pena IA, Marques LA, Laranjeira AB, Yunes JA, Eberlin MN, Arruda P. Simultaneous detection of lysine metabolites by a single LC-MS/MS method: monitoring lysine degradation in mouse plasma. Springerplus. 2016 Feb 25;5:172. doi: 10.1186/s40064-016-1809-1. eCollection 2016. PubMed PMID: 27026869; PubMed Central PMCID: PMC4766172.
3: Kumar VP, Thomas LM, Bobyk KD, Andi B, Cook PF, West AH. Evidence in support of lysine 77 and histidine 96 as acid-base catalytic residues in saccharopine dehydrogenase from Saccharomyces cerevisiae. Biochemistry. 2012 Jan 31;51(4):857-66. doi: 10.1021/bi201808. Epub 2012 Jan 23. PubMed PMID: 22243403; PubMed Central PMCID: PMC3297426.
4: Yoshida N, Akazawa S, Katsuragi T, Tani Y. Characterization of two fructosyl-amino acid oxidase homologs of Schizosaccharomyces pombe. J Biosci Bioeng. 2004;97(4):278-80. PubMed PMID: 16233628.
5: Storts DR, Bhattacharjee JK. Purification and properties of saccharopine dehydrogenase (glutamate forming) in the Saccharomyces cerevisiae lysine biosynthetic pathway. J Bacteriol. 1987 Jan;169(1):416-8. PubMed PMID: 3098733; PubMed Central PMCID: PMC211784.
6: Hermann P, Meinel K. [A simple method for extraction of L-saccharopine from Neurospora crassa]. Pharmazie. 1976;31(2):132. German. PubMed PMID: 134378.
PubChem Compound 160556
Last Modified Nov 12 2021
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